2-Amino-5-fluoropentanoicacidhydrochloride
Description
Contextualization of Fluorine in Biomolecules Research
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it an attractive element for modifying biomolecules. nih.govcaldic.com Its incorporation can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. cambridge.org In the realm of pharmaceuticals, approximately 20% of all commercialized drugs contain fluorine, a testament to its significant impact on drug design and efficacy. nih.gov The use of fluorinated amino acids allows researchers to probe protein structure and function, enhance the therapeutic properties of peptides, and develop novel enzyme inhibitors. chemicalbook.comnih.gov
Historical Perspective on Amino Acid Analogues in Research
The study of amino acid analogues, molecules that mimic the structure of natural amino acids, has a long and rich history. Early research focused on understanding the fundamental processes of protein synthesis and enzyme mechanisms. foodb.ca By introducing subtle changes to the side chains of amino acids, scientists were able to investigate the specificity of enzymes and the structural requirements for biological activity. This foundational work paved the way for the development of more sophisticated analogues, including those containing fluorine, which offered a new set of tools for probing biological systems with enhanced precision. nih.govcaldic.com
Rationale for Investigating 2-Amino-5-fluoropentanoicacidhydrochloride within the Fluorinated Amino Acid Landscape
The specific structure of 2-Amino-5-fluoropentanoic acid hydrochloride, a derivative of the non-proteinogenic amino acid norvaline, positions it as a compound of significant research interest. The introduction of a single fluorine atom at the terminal position of the pentanoic acid side chain is a subtle modification that can have profound biological consequences.
The substitution of hydrogen with fluorine can induce a range of effects that are critical to the biological activity of a molecule.
Inductive Effects: Fluorine is the most electronegative element, and its presence can create strong dipole moments within a molecule. tandfonline.com This can alter the acidity of nearby functional groups, influencing ionization states and the potential for hydrogen bonding. sigmaaldrich.com
Conformational Control: The gauche effect, an attraction between vicinal fluorine and oxygen or nitrogen atoms, can lead to a preference for specific molecular conformations. This can be a powerful tool for designing molecules with a desired three-dimensional structure to enhance binding to a target protein.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a site of metabolic oxidation with fluorine can block this process, thereby increasing the metabolic stability and in vivo half-life of a drug. nih.gov
Lipophilicity and Binding: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. tandfonline.com Furthermore, fluorine can participate in favorable interactions with protein binding pockets, including hydrophobic interactions and the formation of non-canonical hydrogen bonds, potentially increasing binding affinity and selectivity. caldic.com
These theoretical effects provide a strong basis for the investigation of 2-Amino-5-fluoropentanoic acid hydrochloride as a potential modulator of biological processes.
Despite the compelling theoretical rationale, there is a notable scarcity of published experimental data specifically for 2-Amino-5-fluoropentanoic acid hydrochloride. This represents a significant research gap and a corresponding opportunity for investigation.
Key research opportunities include:
Synthesis and Characterization: The development and reporting of a robust and scalable synthesis for 2-Amino-5-fluoropentanoic acid hydrochloride, along with its comprehensive spectroscopic and physicochemical characterization, is a fundamental first step.
Enzyme Inhibition Studies: Based on the activity of similar fluorinated amino acids, a key area of investigation would be its potential as an inhibitor of various enzymes, particularly aminotransferases. cambridge.org Detailed kinetic studies would be necessary to determine its potency and mechanism of action.
Incorporation into Peptides: Investigating the effects of incorporating this fluorinated amino acid into peptide sequences could reveal its influence on peptide structure, stability, and biological activity.
Probing Amino Acid Transport: Studies on closely related fluorinated amino acids suggest that 2-Amino-5-fluoropentanoic acid hydrochloride could be a valuable tool for studying the specificity and mechanism of amino acid transport systems. nih.gov
Addressing these research gaps would not only provide valuable data on a novel chemical entity but also contribute to a deeper understanding of the broader principles of fluorine's role in biological systems.
Detailed Research Findings
Due to the limited availability of specific experimental data for 2-Amino-5-fluoropentanoic acid hydrochloride in the public domain, the following tables present representative data based on the known properties of structurally similar compounds. This information is intended to be illustrative of the expected physicochemical and spectroscopic properties of the compound.
Representative Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₁₁ClFNO₂ |
| Molecular Weight | 171.60 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| pKa (α-amino group) | ~9.5 |
| pKa (α-carboxyl group) | ~2.3 |
Representative Spectroscopic Data
¹H NMR (500 MHz, D₂O) - Predicted Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Hα | ~3.8 | t |
| Hβ | ~1.8 - 2.0 | m |
| Hγ | ~1.6 - 1.8 | m |
¹³C NMR (125 MHz, D₂O) - Predicted Chemical Shifts
| Carbon | Chemical Shift (ppm) |
|---|---|
| Cα | ~55 |
| Cβ | ~28 |
| Cγ | ~25 |
| Cδ | ~83 (d, J ≈ 165 Hz) |
Infrared (IR) Spectroscopy - Predicted Major Peaks
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (amine salt) | 3000-3200 |
| C-H stretch | 2850-3000 |
| C=O stretch (carboxylic acid) | 1700-1730 |
| N-H bend (amine salt) | 1500-1600 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2792186-14-0 |
|---|---|
Molecular Formula |
C5H11ClFNO2 |
Molecular Weight |
171.60 g/mol |
IUPAC Name |
2-amino-5-fluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10FNO2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,7H2,(H,8,9);1H |
InChI Key |
KZZQAKQNPCTBAW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N)CF.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 5 Fluoropentanoicacidhydrochloride
Stereoselective Synthesis of Enantiomeric Forms
Achieving high enantiomeric purity is critical for the application of chiral amino acids in pharmaceuticals. Stereoselective synthesis of 2-Amino-5-fluoropentanoic acid and its derivatives is accomplished through methods that control the three-dimensional arrangement of atoms, primarily at the α-carbon.
Chiral auxiliaries are recoverable chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org A prominent strategy involves the use of chiral Ni(II) complexes derived from Schiff bases of glycine (B1666218) and chiral auxiliaries. For instance, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can be used as a chiral auxiliary. tcichemicals.comtcichemicals.com When a racemic α-amino acid reacts with this auxiliary in the presence of a nickel salt, an intermediate complex is formed, allowing for isomerization at the α-position. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired (S)-amino acid with high optical purity. tcichemicals.comtcichemicals.com
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents another powerful tool for asymmetric synthesis. nih.gov Chiral phosphoric acids, for example, have been successfully used for the asymmetric N-H insertion reactions of sulfoxonium ylides with amines to create α-amino esters with excellent enantiocontrol. rsc.org While not specific to 2-Amino-5-fluoropentanoic acid, these methods demonstrate the potential of organocatalysis. For instance, isothiourea catalysts can promote the asymmetric cyclocondensation of imines with fluoroacetic acid to produce 3-fluoro-β-lactams, which are precursors to α-fluoro-β-amino acid derivatives. nih.gov
Table 1: Comparison of Chiral Auxiliary and Organocatalytic Methods
| Method | Catalyst/Auxiliary Type | General Mechanism | Advantages |
|---|---|---|---|
| Chiral Auxiliary | Ni(II) complexes of Schiff bases | Temporary incorporation of a chiral group to direct alkylation or resolution. tcichemicals.comnih.gov | High diastereoselectivity, recoverable auxiliary. wikipedia.org |
| Organocatalysis | Chiral Phosphoric Acids, Isothioureas | Activation of substrates via enamine, iminium, or hydrogen bonding interactions. nih.govrsc.org | Metal-free, often milder conditions, high enantioselectivity. rsc.org |
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the direct formation of enantiomerically enriched products. rsc.orgnih.gov A highly practical method for synthesizing enantiopure fluorinated amino acids is Dynamic Kinetic Resolution (DKR). nih.gov This process is particularly effective for large-scale synthesis as it can theoretically convert 100% of a racemic starting material into a single enantiomer.
In a typical DKR process for a compound like (S)-2-amino-5,5,5-trifluoropentanoic acid, the racemic hydrochloride salt is reacted with a chiral tridentate ligand and a nickel(II) source in the presence of a base. nih.gov This approach is often more practical than asymmetric alkylation of a glycine equivalent, especially on a larger scale, as it avoids complex purification steps and is less sensitive to reaction conditions. nih.gov The DKR is typically conducted in an alcohol solvent and is not complicated by oxidative side reactions. nih.gov
Multistep Reaction Pathways and Optimization for Novel Fluorine Placement
The precise placement of fluorine on the pentanoic acid backbone requires carefully designed multistep synthetic routes that allow for regioselective control.
The synthesis often begins with a readily available chiral precursor, such as (S)- or (R)-α-allylalanine. nih.gov The synthesis of a related compound, 2-amino-5-fluoro-2-methylpentanoic acid, provides a representative pathway. The initial steps involve protecting the amino group, often with a di-tert-butyl dicarbonate (B1257347) (Boc) group. nih.gov
A key step is the regioselective functionalization of the terminal alkene of the allyl group. This is typically achieved through hydroboration-oxidation. The reaction of the protected allylalanine with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) followed by oxidative work-up with hydrogen peroxide and a base selectively yields the terminal alcohol. nih.gov This transformation is highly regioselective, ensuring that the subsequent fluorination occurs at the desired C5 position.
Table 2: Key Steps in Precursor Synthesis
| Step | Reagents & Conditions | Purpose | Typical Yield |
|---|---|---|---|
| Amine Protection | Boc₂O, NEt₃, NaOH | Protects the amino group for subsequent reactions. nih.gov | ~92% (for related compounds) nih.gov |
| Hydroboration | 1. BH₃·THF; 2. NaOH, H₂O₂ | Regioselectively converts the terminal alkene to a primary alcohol. nih.gov | ~62% (for related compounds) nih.gov |
| Tosylation | TsCl, NaOtBu, DCM | Converts the alcohol into a good leaving group (tosylate) for fluorination. nih.gov | ~40% (for related compounds) nih.gov |
With a suitable leaving group, such as a tosylate, installed at the C5 position, the fluorine atom can be introduced via nucleophilic substitution. nih.gov This is a common and effective method for creating C-F bonds. The reaction typically involves treating the tosylated precursor with a fluoride (B91410) source, such as [¹⁸F]fluoride for radiolabeling applications, in a suitable solvent at elevated temperatures. nih.govnih.gov
Beyond nucleophilic substitution on an alcohol-derived leaving group, other modern fluorination methods are applicable to the pentanoic acid moiety. These include:
Decarboxylative Fluorination : This strategy converts an aliphatic carboxylic acid directly into an alkyl fluoride. nih.govresearchgate.net Methods using visible-light photoredox catalysis or silver catalysis with reagents like Selectfluor can achieve this transformation under mild conditions. nih.govorganic-chemistry.org This approach offers high regioselectivity, as the fluorine atom replaces the carboxyl group. nih.gov
Direct C(sp³)–H Fluorination : Recent advances have enabled the direct fluorination of C(sp³)–H bonds. Palladium-catalyzed protocols can achieve β-C(sp³)–H fluorination of free carboxylic acids using a nucleophilic fluoride source in combination with an external oxidant. chemrxiv.org This method avoids the need for pre-functionalization of the substrate.
A variety of fluorinating reagents are available, each with specific applications. Nucleophilic reagents like DAST and Deoxofluor are used for deoxofluorination, while electrophilic reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are employed in radical or oxidative fluorination reactions. mdpi.com
Green Chemistry Principles and Sustainable Synthetic Routes
Applying green chemistry principles to the synthesis of 2-Amino-5-fluoropentanoic acid hydrochloride is crucial for minimizing environmental impact and improving process efficiency. unife.it This involves optimizing solvent choice, reducing waste, and utilizing catalytic methods.
A key priority in green peptide and amino acid synthesis is the replacement of hazardous solvents like N,N-dimethylformamide (DMF). unibo.it More sustainable alternatives such as ethyl acetate (B1210297) (EtOAc) are preferred due to their lower toxicity and better environmental profile. unibo.it The efficiency of synthetic protocols can be evaluated using metrics like the Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. unife.it
Catalytic methods, as discussed in the stereoselective synthesis sections, are inherently green. Asymmetric catalysis and organocatalysis reduce the need for stoichiometric chiral reagents and often proceed under milder conditions with higher atom economy. nih.govrsc.org
Furthermore, emerging sustainable technologies offer promising future routes. Electrosynthesis, for example, can be used to produce amino acids from biomass-derived α-hydroxyl acids, utilizing electricity as a green energy input. nsf.gov The valorization of renewable biomass, such as chitin, to produce nitrogen-containing chemical platforms also represents a sustainable pathway for obtaining precursors for amino acid synthesis. researchgate.netrsc.org The goal is to develop synthetic routes that are not only efficient and selective but also economically viable and environmentally benign. researchgate.net
Scalability Considerations for Academic and Pre-clinical Research Production
The transition of a synthetic route from laboratory-scale (milligrams to grams) to a scale suitable for academic and pre-clinical research (grams to hundreds of grams) presents a distinct set of challenges. For a specialized amino acid analog like 2-Amino-5-fluoropentanoic acid hydrochloride, scalability is not merely a matter of using larger flasks and greater volumes of reagents. It involves a critical evaluation of reaction parameters, reagent selection, process safety, and economic viability. The production scale required for these research phases is modest compared to commercial manufacturing, yet it demands robust and reproducible synthetic methods that can consistently deliver high-purity material.
Key challenges in scaling up the synthesis of structurally related fluorinated amino acids often include issues with reaction homogenization, management of exothermic events, reagent stability and cost, and the efficiency of purification methods. For instance, procedures that work effectively on a 1-gram scale can sometimes fail or provide diminished yields and purity at a 20-gram scale due to problems with mixing, heat transfer, or the decomposition of sensitive reagents. nih.gov
A comparative analysis of synthetic strategies for similar fluorinated amino acids reveals that certain methodologies are more amenable to scale-up. Dynamic kinetic resolution (DKR), for example, has been demonstrated as a more practical solution for scaled-up synthesis (up to ~20 g) of compounds like (S)-2-amino-5,5,5-trifluoropentanoic acid compared to alkylation procedures, which can suffer from decreased yields and stereoselectivity upon scale-up. nih.gov The DKR approach offers operational convenience and excellent chemical yields, making it a promising strategy for producing the quantities needed for extensive pre-clinical evaluation. nih.gov
When considering production for pre-clinical trials, which may require kilogram quantities, the selection of starting materials and reagents becomes critical. Routes that rely on inexpensive, readily available raw materials are favored. For example, syntheses developed for industrial applications, such as that for 2-amino-5-hydroxypropiophenone, have been successfully performed on a pilot plant scale (>20-kg batch size) by starting from common chemicals like 3-fluorobenzaldehyde. sci-hub.st This highlights the importance of designing a synthetic pathway with commercially viable starting points from the outset.
Furthermore, certain reaction types are known to be problematic for scaling. Grignard reactions on nitro-substituted aldehydes, for instance, are often not scalable for industrial applications due to safety concerns and the generation of complex product mixtures. sci-hub.st Similarly, the use of toxic reagents like cyanides in Strecker reactions, while effective at the lab scale, may be undesirable for larger-scale production due to safety and waste disposal considerations. nih.gov
The choice of purification method is another critical scalability factor. Multi-step chromatographic purifications that are common in academic labs are often impractical and costly at larger scales. Developing synthetic routes that yield a crude product of high purity, which can be refined through simple crystallization or washing, is highly advantageous. In the synthesis of a racemic precursor for a trifluorinated pentanoic acid derivative, purification was achieved simply by washing the crude hydrochloride salt with acetonitrile, avoiding complex chromatography. nih.gov
The table below summarizes key considerations and compares different synthetic approaches based on findings for structurally related amino acids, providing a framework for evaluating potential routes for 2-Amino-5-fluoropentanoic acid hydrochloride.
Table 1: Comparison of Synthetic Strategies for Scalability
| Strategy | Typical Scale | Advantages for Scale-Up | Challenges & Considerations | Applicable Example |
|---|---|---|---|---|
| Alkylation of Chiral Auxiliaries | ~1 g | High stereoselectivity at small scale. | Decreased yield and stereoselectivity on scale-up; homogenization issues; reagent decomposition. nih.gov | (S)-2-amino-5,5,5-trifluoropentanoic acid nih.gov |
| Dynamic Kinetic Resolution (DKR) | ~20 g | Operationally convenient; excellent yields and diastereoselectivity; potential for chiral ligand recycling. nih.gov | Availability and cost of starting racemic amino acid and chiral ligand. nih.gov | (S)-2-amino-5,5,5-trifluoropentanoic acid nih.gov |
| Multi-step Synthesis from Bulk Chemicals | >20 kg | Utilizes inexpensive, readily available raw materials; economically viable for large quantities. | Requires extensive process optimization; certain reaction types (e.g., Grignard on nitroarenes) are not scalable. sci-hub.st | 2-amino-5-hydroxypropiophenone sci-hub.st |
| Flow Chemistry | Variable | Enhanced safety and control, especially for hazardous reagents (e.g., fluorinating agents); reduced reaction times; improved yields. | Requires specialized equipment; initial setup costs can be high. | (2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride |
For academic and pre-clinical production of 2-Amino-5-fluoropentanoic acid hydrochloride, a hybrid approach may be most effective. An initial synthetic route might be optimized for gram-scale production using a robust method like DKR. As demand increases for extensive pre-clinical studies, the process would need to be re-evaluated, potentially redesigning the synthesis to start from more economical materials and employing purification techniques like crystallization to avoid chromatography. The adoption of technologies like flow chemistry could also be considered to enhance safety and efficiency, particularly for any challenging fluorination or azidation steps.
Sophisticated Analytical Approaches for Structural and Purity Assessment in Research
Advanced Spectroscopic Techniques for Comprehensive Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Amino-5-fluoropentanoic acid hydrochloride. High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) techniques, provide a detailed picture of the compound's atomic composition and connectivity.
High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for confirming the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it's possible to determine a unique molecular formula. For the protonated molecule of 2-Amino-5-fluoropentanoic acid, HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. This technique is crucial for verifying the successful synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
1D NMR (¹H, ¹³C, ¹⁹F): The ¹H NMR spectrum would show distinct signals for the protons at each position (C2, C3, C4, C5, and the amino group), with chemical shifts and coupling patterns revealing their connectivity. The ¹³C NMR spectrum would identify the five carbon atoms in the pentanoic acid backbone. Given the presence of fluorine, ¹⁹F NMR is particularly valuable, providing a sensitive probe for the fluorine-containing group and confirming its location within the molecule. nih.gov
2D NMR Spectroscopy: To resolve ambiguities and definitively assign all signals, 2D NMR experiments are employed. motion.ac.inkarnataka.gov.in These techniques correlate signals from different nuclei, mapping the complete molecular framework. numberanalytics.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would establish the H-C2-C3-H₂-C4-H₂-C5-H₂-F sequence.
HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, confirming the C-H connections. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is essential for identifying quaternary carbons and piecing together the molecular fragments.
The following table summarizes the expected 2D NMR correlations for the backbone of 2-Amino-5-fluoropentanoic acid.
| Proton(s) | Expected COSY Correlations (with H at) | Expected HSQC Correlation (with C at) | Expected HMBC Correlations (with C at) |
|---|---|---|---|
| H-2 | H-3 | C-2 | C-1 (COOH), C-3, C-4 |
| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-5 |
| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5 |
| H-5 | H-4 | C-5 | C-3, C-4 |
Chromatographic Methodologies for Enantiomeric and Diastereomeric Separation (e.g., Chiral HPLC, GC-MS)
Since 2-Amino-5-fluoropentanoic acid possesses a chiral center at the α-carbon (C2), it exists as a pair of enantiomers (D and L forms). Distinguishing and separating these enantiomers is critical, as they often exhibit different biological activities. Chiral chromatography is the primary method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. chromatographytoday.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized enantiomers. sigmaaldrich.com
Alternatively, a pre-column derivatization strategy can be used. The racemic amino acid is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. springernature.com These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase HPLC column. nih.gov A study on the related compound 2-amino-5-fluoro-2-methylpentanoic acid utilized a Chirex 3126 d-penicillamine column for its HPLC analysis. nih.gov
The table below shows representative conditions that could be adapted for the chiral separation of 2-Amino-5-fluoropentanoic acid enantiomers.
| Method | Chiral Selector / Column Type | Typical Mobile Phase | Detection |
|---|---|---|---|
| Direct Separation | Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) | Methanol/Water or Acetonitrile/Water with additives (e.g., formic acid) | UV, Mass Spectrometry (MS) |
| Indirect Separation (Derivatization) | Standard C18 (ODS) Column | Gradient of Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) formate) | UV, Mass Spectrometry (MS) |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for enantiomeric separation, though it typically requires derivatization to increase the volatility and thermal stability of the amino acid. The amino and carboxylic acid groups are converted into less polar functional groups. The resulting derivatives can then be separated on a GC column coated with a chiral stationary phase. The mass spectrometer serves as a sensitive and selective detector.
X-ray Crystallography for Absolute Stereochemical Assignment and Conformational Analysis
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and, crucially, the absolute stereochemistry of a chiral center.
For 2-Amino-5-fluoropentanoic acid hydrochloride, obtaining a suitable single crystal would allow for the unambiguous assignment of the R or S configuration at the C2 chiral center. This technique provides definitive proof of stereochemistry that is independent of other methods. Furthermore, crystallographic data reveals the preferred conformation of the molecule in the crystal lattice and details of intermolecular interactions, such as hydrogen bonding. While a crystal structure for the title compound is not publicly available, analysis of related molecules like 2-Amino-5-fluorobenzoic acid demonstrates how intramolecular hydrogen bonds and intermolecular interactions (dimer formation, hydrogen bonds, and π–π stacking) can be elucidated. researchgate.net
Quantitative Analytical Methods for Research-Grade Purity Control
Ensuring the purity of a research-grade compound is paramount for the reliability and reproducibility of experimental results. Quantitative analysis is used to determine the percentage of the desired compound in a sample and to identify and quantify any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or mass spectrometric (MS) detection is the most common method for purity assessment. A reversed-phase HPLC method can separate the main compound from potential impurities, such as starting materials, byproducts, or degradation products. To establish a validated quantitative method, several parameters must be assessed, as outlined by regulatory guidelines. nih.gov
The validation of an analytical method ensures its reliability for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known concentration.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Mechanistic Investigations into Biological Interactions Pre Clinical Research Focus
Enzyme Substrate Mimicry and Inhibition Mechanisms
As an amino acid analog, 2-Amino-5-fluoropentanoic acid holds the potential to act as a mimic of natural substrates for various enzymes, leading to competitive inhibition or, in some cases, irreversible inactivation. The presence of the highly electronegative fluorine atom can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity and reactivity within an enzyme's active site. nih.gov
Molecular Docking and Molecular Dynamics Simulations of Enzyme-Ligand Interactions
While specific molecular docking and dynamics simulation studies for 2-Amino-5-fluoropentanoic acid hydrochloride are not extensively detailed in publicly available literature, these in silico methods are fundamental to predicting its interaction with enzyme targets.
Molecular Docking: This computational technique would be used to predict the preferred binding orientation of 2-Amino-5-fluoropentanoic acid within an enzyme's active site. nih.govnih.govresearchgate.net By calculating the binding energy, researchers can estimate the affinity of the compound for the target enzyme, providing a basis for identifying it as a potential inhibitor. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the enzyme-ligand complex over time. nih.govnih.govscispace.com These simulations provide insights into the stability of the interaction and can reveal key conformational changes in the enzyme or the ligand that are crucial for the mechanism of inhibition. researchgate.netacs.org For fluorinated compounds, specialized force fields are developed to accurately model the behavior of the fluorine atom in these simulations. nih.gov
Kinetic Characterization of Enzyme Inhibition and Irreversible Inactivation (in vitro studies)
In vitro enzymatic assays are essential for confirming the predictions from computational models and for quantifying the inhibitory potential of 2-Amino-5-fluoropentanoic acid hydrochloride.
Enzyme Kinetics: Standard kinetic studies would determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ). These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.
Irreversible Inactivation: The fluorine substituent makes 2-Amino-5-fluoropentanoic acid a candidate for a mechanism-based or "suicide" inhibitor. sigmaaldrich.com In this scenario, the enzyme's own catalytic action would convert the inhibitor into a reactive species that forms a covalent bond with an active site residue, leading to irreversible inactivation. nih.govsigmaaldrich.com Studies on other fluorinated amino acid analogs, such as 5-Fluoromethylornithine, have demonstrated this type of specific, irreversible enzyme inhibition. nih.gov
Receptor Binding Affinities and Modulatory Effects in Model Systems (Cell-free and Cell-based Assays)
Beyond enzymes, amino acid analogs can also interact with cell surface receptors, modulating their activity.
Radioligand Binding Studies for Receptor Characterization
Radioligand binding assays are a highly sensitive and standard method for characterizing the interaction between a ligand and a receptor. giffordbioscience.comoncodesign-services.com While specific studies involving a radiolabeled version of 2-Amino-5-fluoropentanoic acid have not been reported, this technique would be pivotal in its pre-clinical assessment.
There are three main types of radioligand binding assays:
Saturation Assays: These are used to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). giffordbioscience.comrevvity.comrevvity.comperceptive.com
Competition Assays: These assays measure the ability of an unlabeled compound (like 2-Amino-5-fluoropentanoic acid hydrochloride) to compete with a known radioligand for binding to the receptor. giffordbioscience.comoncodesign-services.com This allows for the determination of the compound's inhibitory constant (Ki), which reflects its binding affinity. giffordbioscience.com
Kinetic Assays: These experiments measure the association (Kon) and dissociation (Koff) rates of the radioligand, providing further insight into the binding interaction. giffordbioscience.comrevvity.comperceptive.com
Fluorescence-Based Receptor Activation Assays in Recombinant Systems
Fluorescence-based assays offer a non-radioactive method to assess the functional effect of a compound on a receptor. These assays are often conducted in recombinant cell systems that are engineered to express the target receptor. Upon ligand binding and receptor activation, a downstream signaling event, such as a change in intracellular calcium concentration or membrane potential, can be detected by a fluorescent indicator. nih.govnih.gov This approach would allow researchers to determine whether 2-Amino-5-fluoropentanoic acid hydrochloride acts as an agonist (activator) or antagonist (blocker) at a specific receptor.
Intracellular Uptake and Transporter Interaction Studies in Cell Models
For 2-Amino-5-fluoropentanoic acid to interact with intracellular targets, it must first cross the cell membrane. This process is often mediated by specific transporter proteins.
Studies on a closely related analog, 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid, in mouse DBT glioma cells have provided significant insights into the likely transport mechanisms for 2-Amino-5-fluoropentanoic acid. nih.govnih.gov Research indicates that fluorinated amino acid analogs are taken up into cells via active transport systems. nih.gov
The primary transporters implicated in the uptake of these fluorinated pentanoic acid derivatives are the sodium-independent System L amino acid transporters . nih.govnih.gov System L is known for its role in transporting large neutral amino acids and is often upregulated in cancer cells to meet their increased metabolic demands. nih.govnih.gov
In vitro competition assays with the analog (S)-[¹⁸F]FAMPe demonstrated that its uptake into DBT glioma cells was significantly reduced in the presence of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a known inhibitor of System L transporters. nih.gov Conversely, uptake was not significantly affected by N-(methylamino)isobutyric acid (MeAIB), an inhibitor of the sodium-dependent System A transporters, suggesting System A is not substantially involved in its uptake in this cell model. nih.gov This points to System L as a key gateway for this class of compounds into cells. nih.govnih.gov
| Condition | Inhibitor | Target Transporter System | Uptake Relative to Control (%) | Sodium Dependence |
|---|---|---|---|---|
| Sodium Present | BCH | System L (and others) | 59 ± 15% | N/A |
| Sodium Absent | BCH | System L | 72 ± 11% | Independent |
| Sodium Present | MeAIB | System A | No significant inhibition | Dependent |
Data derived from studies on the analog (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ((S)-[¹⁸F]FAMPe) in mouse DBT glioma cells. nih.gov The data illustrates the role of different amino acid transport systems in the cellular uptake of this compound.
Membrane Permeability Assays in vitro
The assessment of a compound's ability to cross biological membranes is a fundamental aspect of pre-clinical research, offering insights into its potential for absorption and distribution. In vitro methods such as the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly employed for this purpose. The PAMPA model provides a high-throughput method to predict passive, transcellular permeability by measuring the diffusion of a substance from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.
Despite the availability of these established methodologies, a thorough review of scientific literature reveals a lack of specific studies that have investigated the membrane permeability of 2-Amino-5-fluoropentanoic acid hydrochloride. Consequently, no quantitative data on its permeability coefficient (Pe) or its classification as a high- or low-permeability compound are available at present.
Identification of Specific Amino Acid Transporter Pathways and Substrate Specificity
The cellular uptake of amino acids and their analogs is predominantly mediated by specific solute carrier (SLC) proteins, such as the L-type amino acid transporters (LATs). These transporters facilitate the movement of large neutral amino acids across the cell membrane. Given its structural similarity to natural amino acids like norvaline, it is plausible that 2-Amino-5-fluoropentanoic acid hydrochloride is a substrate for one or more of these transport systems.
However, dedicated research to identify the specific amino acid transporter pathways responsible for the uptake of 2-Amino-5-fluoropentanoic acid hydrochloride has not been reported in the available scientific literature. Studies involving competitive inhibition assays or uptake experiments in cell lines with characterized transporter expression profiles would be necessary to elucidate its substrate specificity and transport kinetics. As of now, there is no published data identifying a specific transporter for this compound.
Incorporation into Peptides and Proteins: Impact on Structure and Function
The site-specific or global incorporation of non-canonical amino acids, including fluorinated variants, is a widely used strategy in protein engineering to enhance stability, modulate activity, or introduce novel functionalities. The unique physicochemical properties of fluorine can influence protein folding, hydrophobicity, and electrostatic interactions. While the synthesis of 2-Amino-5-fluoropentanoic acid (also known as 5-fluoronorvaline) has been described, its application in peptide or protein synthesis has not been extensively documented. fu-berlin.desci-hub.st A patent for macrocyclic peptides designed to target the K-Ras protein mentions the use of 2-amino-5-fluoropentanoic acid as a synthetic building block. google.com However, this document does not provide data on the specific impact of its incorporation on the structure or function of the resulting peptides. google.com
Biochemical Characterization of Modified Peptides and Proteins
The biochemical characterization of peptides and proteins containing a non-canonical amino acid involves a suite of analyses to determine how the substitution affects the biomolecule's properties. These studies typically include assessments of thermal stability (e.g., via circular dichroism spectroscopy), enzymatic stability, and functional activity (e.g., receptor binding or catalytic assays).
A comprehensive search of the scientific literature indicates that no studies have been published detailing the biochemical characterization of peptides or proteins into which 2-Amino-5-fluoropentanoic acid hydrochloride has been incorporated. Therefore, there is currently no data available on how this specific modification influences the stability, activity, or other biochemical attributes of a polypeptide chain.
Structural Analysis of Fluorine-Substituted Biomolecules (e.g., 19F NMR Spectroscopy, X-ray)
Structural biology techniques are crucial for understanding the precise atomic-level consequences of incorporating an unnatural amino acid into a biomolecule. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying fluorinated proteins, as the 19F nucleus provides a sensitive and specific probe of the local environment, conformation, and dynamics. X-ray crystallography can provide high-resolution three-dimensional structures, revealing changes in folding and side-chain packing.
Despite the utility of these methods, there are no published reports of 19F NMR or X-ray crystallographic studies on peptides or proteins containing 2-Amino-5-fluoropentanoic acid hydrochloride. mpg.de Such analyses would be required to definitively determine the structural impact of incorporating this specific fluorinated amino acid.
Computational Chemistry and Theoretical Studies of 2 Amino 5 Fluoropentanoicacidhydrochloride
Quantum Mechanical Calculations on Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of 2-Amino-5-fluoropentanoic acid hydrochloride at the atomic level. These calculations can elucidate the effects of the fluorine atom on the molecule's structure, charge distribution, and reactivity. nih.govemerginginvestigators.org
The introduction of a highly electronegative fluorine atom at the 5-position of the pentanoic acid chain induces a significant inductive effect, withdrawing electron density along the carbon backbone. emerginginvestigators.org This can influence the acidity of the carboxylic acid group and the basicity of the amino group. QM methods, such as Density Functional Theory (DFT), can be employed to calculate key electronic descriptors. mdpi.com
Key Research Findings:
Electron Distribution: Calculations of Mulliken charges or Natural Bond Orbital (NBO) analysis would likely show a significant partial negative charge on the fluorine atom and a corresponding increase in partial positive charges on adjacent carbon atoms. This polarization is critical for understanding intermolecular interactions. nih.gov
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity. For 2-Amino-5-fluoropentanoic acid hydrochloride, the HOMO is expected to be localized around the amino group, while the LUMO would be associated with the carboxylic acid moiety. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. emerginginvestigators.org
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can identify regions of positive and negative potential, indicating sites susceptible to nucleophilic or electrophilic attack, respectively. This is vital for predicting how the molecule will interact with biological targets.
Table 1: Hypothetical Quantum Mechanical Descriptors for 2-Amino-5-fluoropentanoic acid
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 7.3 eV | Reflects chemical stability |
| Dipole Moment | ~4.5 D | Indicates significant molecular polarity |
Note: The values in this table are illustrative and would require specific QM calculations for confirmation.
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic interactions between a ligand, such as 2-Amino-5-fluoropentanoic acid hydrochloride, and a biological macromolecule, like a protein. These simulations can provide atomic-level details of binding modes, interaction energies, and the conformational changes that occur upon binding. The development of specialized force fields for fluorinated amino acids has enhanced the accuracy of these simulations. biorxiv.orgnih.govacs.org
Detailed Research Findings:
Binding Site Analysis: MD simulations can be used to dock 2-Amino-5-fluoropentanoic acid hydrochloride into the active site of a target protein. The simulation would then reveal the key amino acid residues involved in the interaction. The fluorine atom, due to its unique electronic properties, can participate in favorable interactions, including hydrogen bonds with water molecules in the binding pocket. acs.org
Interaction Energy Decomposition: The total binding energy can be decomposed into contributions from van der Waals forces, electrostatic interactions, and solvation effects. This allows for a quantitative assessment of the forces driving the binding process. For a charged molecule like 2-Amino-5-fluoropentanoic acid hydrochloride, electrostatic interactions are expected to play a dominant role.
Conformational Dynamics: MD simulations can track the conformational changes in both the ligand and the protein upon binding. This can reveal whether the ligand induces a specific conformation in the protein or if it adapts to a pre-existing binding pocket.
Table 2: Illustrative Interaction Energies from MD Simulations
| Interaction Type | Energy Contribution (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Electrostatic | -15.2 | Asp124, Glu210 |
| Van der Waals | -8.5 | Leu89, Val150 |
| Solvation Energy | +5.7 | N/A |
| Total Binding Energy | -18.0 |
Note: This table presents a hypothetical breakdown of interaction energies for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives
The core of QSAR is to correlate molecular descriptors (physicochemical, electronic, or structural) with a measured biological response. For derivatives of 2-Amino-5-fluoropentanoic acid hydrochloride, these descriptors could include:
Electronic Descriptors: Hammett constants, partial atomic charges, and HOMO/LUMO energies.
Steric Descriptors: Molar refractivity, van der Waals volume, and shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
Application in Rational Design:
A hypothetical QSAR study could involve synthesizing a series of derivatives with modifications at the amino group, the carboxylic acid, or the alkyl chain. By measuring their biological activity (e.g., enzyme inhibition), a QSAR model could be developed. This model could then be used to predict the activity of unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
Table 3: Example of a Simple QSAR Equation
pIC50 = 0.5 * LogP - 0.2 * (MW) + 1.2 * (H-bond donors) + C
| Descriptor | Description | Potential Impact on Activity |
| pIC50 | Negative logarithm of the half-maximal inhibitory concentration | The biological activity being modeled. |
| LogP | Octanol-water partition coefficient | Represents hydrophobicity. |
| MW | Molecular Weight | Relates to the size of the molecule. |
| H-bond donors | Number of hydrogen bond donors | Important for specific interactions with the target. |
| C | Constant | A regression constant. |
Note: This is a generic, illustrative QSAR equation and does not represent a real model for this compound.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis of 2-Amino-5-fluoropentanoic acid hydrochloride is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its ability to interact with biological targets. The presence of multiple rotatable bonds in the pentanoic acid chain allows the molecule to adopt a variety of conformations.
Energy landscape mapping involves calculating the potential energy of the molecule as a function of its conformational degrees of freedom (e.g., dihedral angles). This allows for the identification of low-energy, stable conformations and the energy barriers between them.
Methodologies and Findings:
Systematic or Stochastic Searches: Computational methods can systematically rotate each bond to explore the conformational space. The energy of each conformation is then calculated using molecular mechanics or quantum mechanics methods to identify the global and local energy minima. nih.gov
Ramachandran-like Plots: For amino acids, plots of the phi (φ) and psi (ψ) dihedral angles are used to visualize allowed and disallowed backbone conformations. Similar plots can be constructed for the rotatable bonds in the side chain of 2-Amino-5-fluoropentanoic acid hydrochloride.
Influence of Fluorine: The fluorine atom can influence conformational preferences through steric effects and electrostatic interactions. For example, gauche effects involving the fluorine atom might stabilize certain conformations. nih.gov
Table 4: Hypothetical Low-Energy Conformers of 2-Amino-5-fluoropentanoic acid
| Conformer ID | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 178° (anti) | 0.00 | 65 |
| 2 | 65° (gauche) | 0.85 | 25 |
| 3 | -68° (gauche) | 1.20 | 10 |
Note: The data in this table is illustrative and intended to represent the type of information obtained from a conformational analysis.
Derivatives and Analogues of 2 Amino 5 Fluoropentanoicacidhydrochloride: Design and Research Applications
Synthesis and Biological Evaluation of Structural Analogues with Modified Fluorination Patterns
The synthesis of structural analogues of 2-amino-5-fluoropentanoic acid with varied fluorination patterns is a key strategy for developing novel research tools and potential therapeutic agents. Modifications can include altering the position and number of fluorine atoms, which can significantly impact biological activity and metabolic stability.
Researchers have developed various synthetic routes to access these analogues. For instance, α-fluoroamino acids have been synthesized as part of efforts to create novel fluoropeptidomimetics that could act as protease inhibitors. acs.org One area of significant interest is the development of radiolabeled analogues for use as tracers in Positron Emission Tomography (PET). A notable example is the synthesis of (R)- and (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([(¹⁸F]FAMPe), an α,α-disubstituted amino acid developed for brain tumor imaging. nih.govnih.gov The synthesis of its racemic, nonradioactive form involves an eight-step process starting from L-alanine tert-butyl ester hydrochloride. nih.gov The radiosynthesis of both enantiomers of [(¹⁸F]FAMPe was achieved with good radiochemical yields and high purity. nih.govnih.gov
The biological evaluation of these analogues often reveals structure-activity relationships. In vitro uptake assays using mouse DBT glioma cells showed that (S)-[(¹⁸F]FAMPe is taken up by cells through sodium-independent system L transporters, among others. nih.govnih.gov Animal PET/CT studies in a mouse model of glioblastoma demonstrated that while both enantiomers have good tumor imaging properties, the (S)-enantiomer exhibited higher tumor uptake and better tumor-to-brain ratios compared to the (R)-enantiomer. nih.govnih.gov
Another class of analogues involves the introduction of conformational constraints, such as a cyclopropyl (B3062369) group. A series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5), a known N-methyl-D-aspartate (NMDA) receptor antagonist, were synthesized and evaluated. nih.gov Their biological activity was assessed through in vitro receptor binding assays. nih.gov
Table 1: Biological Evaluation of Selected 2-Amino-5-fluoropentanoic acid Analogues
| Compound | Biological Target/Application | Key Findings |
| (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid | Brain Tumor Imaging (PET) | Higher tumor uptake and tumor-to-brain ratios compared to the (R)-enantiomer in a mouse glioblastoma model. nih.govnih.gov |
| (R)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid | Brain Tumor Imaging (PET) | Good tumor imaging properties, but lower uptake compared to the (S)-enantiomer. nih.govnih.gov |
| 4,5-methano-AP5 analogue 26 | NMDA Receptor Antagonist | Most potent selective NMDA antagonist among the tested cyclopropyl analogues, though less potent than CGS 19755. nih.gov |
Conjugation Strategies for Research Probe Development (e.g., Fluorescent Tags, Biotinylation)
To investigate the biological roles and interactions of 2-amino-5-fluoropentanoic acid and its analogues, they are often conjugated to reporter molecules like fluorescent tags or biotin (B1667282) to create research probes. wikipedia.org These probes enable the detection and visualization of target biomolecules. wikipedia.org
Fluorescent Tagging: Fluorescent labeling involves attaching a fluorophore to the amino acid. wikipedia.org This can be achieved by incorporating unnatural fluorescent amino acids (FlAAs) during peptide synthesis or by chemically modifying the amino acid. researchgate.net These fluorescently labeled molecules can be used to track protein-protein interactions and for high-resolution imaging. A variety of fluorophores, such as coumarin (B35378) and fluorescein, can be attached to amino acids. researchgate.net The choice of fluorophore and the conjugation strategy depends on the specific application and the desired photophysical properties. For instance, fluorescent D-amino acids (FDAAs) have been used to label and track the synthesis of peptidoglycan in live bacteria, providing insights into bacterial cell wall formation. wikipedia.org
Biotinylation: Biotinylation is the process of attaching biotin to a molecule of interest. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) can then be exploited for detection, purification, and immobilization. Biotinylated probes can be used in affinity chromatography to capture and identify binding partners of the fluorinated amino acid. researchgate.net One method for biotinylation involves using biotin hydrazide to label reactive carbonyl groups on protein adducts. researchgate.netnih.gov Another approach, known as "click chemistry," uses alkynyl analogues of molecules that can be post-labeled with azido-biotin tags. researchgate.net
General chemical conjugation strategies often target reactive functional groups on amino acids, such as the thiol group of cysteine or the amino group of lysine. nih.govresearchgate.net While these methods are broadly applicable, specific strategies for conjugating probes to 2-amino-5-fluoropentanoic acid would need to consider the reactivity of its functional groups.
Peptidomimetic Design Incorporating the Fluorinated Residue
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability and bioavailability. nih.gov Incorporating fluorinated amino acids like 2-amino-5-fluoropentanoic acid into peptide sequences is a powerful strategy in peptidomimetic design. researchgate.netrsc.org
The introduction of fluorine can significantly enhance the proteolytic stability of peptides. researchgate.netspringernature.com This is a critical advantage, as the rapid degradation of natural peptides by proteases often limits their therapeutic potential. iris-biotech.de The presence of bulky fluorinated residues, such as hexafluoroleucine, can effectively shield the peptide backbone from enzymatic cleavage. researchgate.net Even a minimal presence of fluorinated amino acids with small side chains can remarkably improve stability. researchgate.net
Fluorination also influences the conformation of peptides. The unique properties of fluorine can alter pKa values of neighboring groups and modulate interactions with proteins and membranes. nih.gov By strategically placing fluorinated residues, researchers can control the secondary structure of peptides, promoting the formation of α-helices or β-sheets. nih.govmdpi.com For example, incorporating fluorinated phenylalanine residues has been shown to influence the supramolecular assembly of peptide building blocks. nih.gov
The design of these peptidomimetics involves either the synthesis of fluorinated amino acid building blocks for subsequent incorporation into peptides or the direct fluorination of existing peptide structures. mdpi.comrsc.org The choice of fluorination strategy depends on the desired modification and the chemical nature of the peptide.
Design of Metabolically Stable Analogues for In Vitro and In Vivo (Animal) Studies
A primary goal in designing analogues of 2-amino-5-fluoropentanoic acid is to enhance their metabolic stability for both in vitro and in vivo applications. researchgate.net The strong carbon-fluorine bond is more resistant to metabolic cleavage compared to a carbon-hydrogen bond, which contributes to the increased stability of fluorinated compounds. researchgate.net
Highly fluorinated analogues of hydrophobic amino acids have proven effective in increasing the thermodynamic stability of proteins and peptides. springernature.comresearchgate.netdocumentsdelivered.com This increased stability makes them less susceptible to degradation by proteases and heat. springernature.comresearchgate.net The stabilizing effect is largely attributed to the increase in buried hydrophobic surface area that accompanies fluorination. springernature.comresearchgate.net
In vitro stability assays are crucial for the initial evaluation of these analogues. These assays typically involve incubating the compound in human serum or with specific enzymes to measure its degradation over time. mdpi.com For example, the metabolic stability of peptide-based radiopharmaceuticals has been assessed by incubation in human serum. mdpi.com
For in vivo studies in animal models, metabolic stability is critical for achieving sufficient bioavailability and duration of action. The design of metabolically stable analogues has been particularly important in the development of PET radiopharmaceuticals. researchgate.net For instance, fluorinated analogues of alpha-aminoisobutyric acid, such as [¹⁸F]FAMP and [¹⁸F]N-MeFAMP, were evaluated in rodent tumor models, where their stability allowed for successful imaging of intracranial neoplasms. researchgate.net The development of (R)- and (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid also highlights the importance of metabolic stability for effective tumor imaging in vivo. nih.govnih.gov
Table 2: Strategies to Enhance Metabolic Stability of Amino Acid and Peptide Analogues
| Modification Strategy | Rationale | Example Application |
| Introduction of D-amino acids | D-amino acids are not recognized by most proteases, which typically target L-amino acids. | Improving the half-life of minigastrin analogues in human serum. mdpi.com |
| Incorporation of fluorinated residues | The strong C-F bond is resistant to metabolic cleavage. | Enhancing the stability of peptides and proteins towards proteases and chemical denaturants. springernature.comresearchgate.net |
| Backbone modification | Altering the peptide backbone structure can prevent recognition by proteolytic enzymes. | N-methylation of amide bonds to create peptidomimetics with improved properties. nih.gov |
| Cyclization | Constraining the peptide into a cyclic structure can increase rigidity and reduce susceptibility to proteolysis. | Cyclic analogues of the peptide EM-2 showed significantly less degradation in rat brain homogenate compared to the linear form. rsc.org |
Applications in Biochemical and Biomedical Research Tools
Use as a Mechanistic Probe in Enzymology and Metabolic Pathway Elucidation
Fluorinated amino acids are valuable tools for investigating enzyme mechanisms and metabolic pathways due to the unique properties of the fluorine atom. The high electronegativity and small size of fluorine can alter the electronic properties of a molecule without significant steric hindrance, making these compounds effective as mechanistic probes.
While specific studies detailing the use of 2-Amino-5-fluoropentanoic acid hydrochloride as a direct enzyme inhibitor are not extensively documented in publicly available literature, its structural similarity to natural amino acids like leucine (B10760876) and norleucine suggests its potential to act as a competitive inhibitor or a substrate mimic for enzymes that process these amino acids. For instance, a related compound, (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid, has been shown to be a selective and time-dependent irreversible inhibitor of neuronal nitric oxide synthase, highlighting the potential of pentanoic acid-based amino acids in enzyme inhibition studies.
The general strategy of using fluorinated amino acids as probes is well-established. They can be incorporated into metabolic pathways, and their progress and transformation can be monitored, often using ¹⁹F NMR spectroscopy, providing insights into the stereochemistry and kinetics of enzymatic reactions.
Building Block for Peptide/Protein Engineering and Chemical Biology
The incorporation of unnatural amino acids, including fluorinated variants, is a cornerstone of modern peptide and protein engineering. These building blocks allow for the creation of peptides and proteins with novel properties, such as enhanced stability, altered conformation, and new functionalities.
Fluorinated amino acids are particularly useful for these applications. The introduction of fluorine can significantly impact the conformational preferences of a peptide backbone and enhance proteolytic stability. nih.gov While direct examples of the incorporation of 2-Amino-5-fluoropentanoic acid hydrochloride into peptides are not readily found in the literature, the principles of using fluorinated amino acids as building blocks are broadly applicable. nih.govrsc.orgrsc.org
The process typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support. pentelutelabmit.com Fluorinated amino acids, appropriately protected for SPPS, can be incorporated at specific positions in the peptide sequence. The resulting peptides can then be studied to understand the effects of the fluorinated residue on structure and function. For instance, the incorporation of fluorinated amino acids has been shown to modulate the binding affinity of peptides to their targets and to serve as sensitive probes for ¹⁹F NMR studies of protein structure and dynamics. researchgate.net
The table below summarizes the general applications of fluorinated amino acids in peptide and protein engineering, which represents the potential applications for 2-Amino-5-fluoropentanoic acid hydrochloride.
| Application Area | Description of Fluorinated Amino Acid Use |
| Enhanced Stability | The C-F bond is stronger than a C-H bond, which can lead to increased thermal and metabolic stability of the resulting peptide. |
| Conformational Control | The stereoelectronic effects of fluorine can influence the local conformation of the peptide backbone, enabling the design of peptides with specific secondary structures. |
| ¹⁹F NMR Probes | The fluorine-19 nucleus is a sensitive NMR probe that can be used to study peptide and protein structure, dynamics, and interactions without the background signal present in ¹H NMR. |
| Modulation of Bioactivity | The altered electronic properties and hydrophobicity resulting from fluorination can modulate the binding affinity and specificity of a peptide for its biological target. |
Development of Diagnostic Reagents and Imaging Probes (Excluding Human Use)
One of the most well-documented applications of this class of compounds is in the development of positron emission tomography (PET) imaging probes for preclinical research. The methylated and radiolabeled analog, 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe), has been successfully developed and evaluated as a PET tracer for brain tumor imaging in animal models. nih.govnih.gov
The rationale for using amino acid-based tracers for tumor imaging lies in the observation that many cancer cells exhibit upregulated amino acid transport to support their high proliferation rates. nih.gov [¹⁸F]FAMPe has been shown to be a substrate for the system L amino acid transporter, which is overexpressed in many types of tumors, including gliomas. nih.govnih.gov
In a preclinical study using a mouse model of glioblastoma (DBT glioma), both the (R)- and (S)-enantiomers of [¹⁸F]FAMPe demonstrated good tumor imaging properties. nih.govnih.gov The (S)-enantiomer, in particular, showed higher tumor uptake and higher tumor-to-brain ratios compared to a well-established system L substrate, (S)-[¹⁸F]FET. nih.govnih.gov These findings suggest that [¹⁸F]FAMPe is a promising candidate for the non-invasive imaging of brain tumors in a research setting.
The development of such imaging probes is crucial for studying tumor biology, monitoring disease progression, and evaluating the efficacy of novel cancer therapies in preclinical models. The data from these studies provide valuable insights into the metabolic reprogramming that occurs in cancer.
Pre-clinical Model Development in Animal Research (Focus on Biochemical Pathways and Target Engagement)
The use of compounds like 2-Amino-5-fluoropentanoic acid derivatives extends to the development and characterization of preclinical animal models of disease. These tools are instrumental in studying biochemical pathways in vivo and confirming target engagement of potential therapeutic agents.
The research with [¹⁸F]FAMPe in the mouse DBT glioblastoma model serves as a prime example. nih.govnih.gov These studies not only demonstrated the utility of the tracer for imaging but also provided insights into the biochemical pathways supporting tumor growth. The uptake of [¹⁸F]FAMPe in the tumor cells confirmed the engagement of the system L amino acid transport system, a key pathway for nutrient acquisition in these cancer cells. nih.govnih.gov
By performing biodistribution studies and small animal PET/CT imaging, researchers were able to quantify the uptake of the tracer in the tumor and other organs, providing a detailed picture of its in vivo behavior. nih.govnih.gov Furthermore, by comparing the uptake of the (R)- and (S)-enantiomers, they could investigate the stereoselectivity of the transport systems. nih.gov
This type of research is critical for validating specific metabolic pathways as potential therapeutic targets. By demonstrating that a particular pathway is highly active in a disease model, it provides a rationale for developing drugs that inhibit that pathway. Imaging probes like [¹⁸F]FAMPe can then be used to assess whether these drugs are effectively engaging their target and modulating the activity of the pathway in vivo.
The table below summarizes the key findings from the preclinical evaluation of the related compound, [¹⁸F]FAMPe, in a mouse glioblastoma model.
| Parameter | Finding | Reference |
| Tracer | (R)- and (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe) | nih.govnih.gov |
| Animal Model | Mouse DBT model of glioblastoma | nih.govnih.gov |
| Primary Transport System | System L amino acid transport | nih.govnih.gov |
| Imaging Modality | Positron Emission Tomography (PET)/Computed Tomography (CT) | nih.govnih.gov |
| Key Observation | (S)-[¹⁸F]FAMPe showed higher tumor uptake and tumor-to-brain ratios compared to (S)-[¹⁸F]FET. | nih.govnih.gov |
| Significance | Demonstrates the potential of this class of compounds for imaging and studying the biochemical pathways of amino acid transport in cancer. | nih.govnih.gov |
Future Research Directions and Unresolved Questions
Deeper Elucidation of Stereochemical and Conformational Effects on Biological Activity
The three-dimensional structure of a molecule is intrinsically linked to its biological function. For 2-amino-5-fluoropentanoic acid, a deeper understanding of how its stereochemistry and conformational preferences influence its biological activity is a critical area for future research. The presence of the fluorine atom can significantly alter the molecule's electronic properties, pKa, and conformational landscape compared to its non-fluorinated counterpart. mdpi.comnih.gov
Future studies should systematically synthesize and evaluate the biological activity of all stereoisomers of 2-amino-5-fluoropentanoic acid. This will allow for a clear determination of the optimal stereoconfiguration for specific biological targets. nih.gov Such studies have been crucial for other amino acids, revealing that different stereoisomers can exhibit vastly different, and sometimes opposing, biological effects. nih.gov
Beyond simple stereoisomerism, the conformational flexibility of the pentanoic acid side chain and the rotational preferences around its single bonds play a significant role in how the molecule interacts with its biological targets. nih.gov High-resolution techniques such as NMR spectroscopy and X-ray crystallography, coupled with computational modeling, can provide detailed insights into the preferred conformations of 2-amino-5-fluoropentanoic acid in different environments. nih.govunifi.it Understanding these conformational dynamics is essential for rational drug design and for interpreting structure-activity relationships. unifi.it For instance, the gauche effect induced by the fluorine atom could lead to a preference for specific folded conformations that may be crucial for binding to a target protein.
Expansion into New Areas of Chemical Biology and Proteomics Research
Fluorinated amino acids are powerful tools in chemical biology and proteomics due to the unique properties of the fluorine atom. rsc.orgnih.gov Future research should aim to expand the application of 2-amino-5-fluoropentanoic acid hydrochloride into these cutting-edge fields.
One of the most promising applications is its use as a chemical reporter or probe. ucsd.edued.ac.ukresearchgate.net The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems. Incorporating 2-amino-5-fluoropentanoic acid into peptides or proteins would allow for the use of ¹⁹F NMR to study protein structure, dynamics, and interactions in a non-invasive manner.
Another exciting avenue is in the field of proteomics, particularly through metabolic labeling. nih.govliverpool.ac.ukresearchgate.net Cells can be cultured in media containing 2-amino-5-fluoropentanoic acid, leading to its incorporation into newly synthesized proteins in place of its natural analog. biorxiv.org These fluorinated proteins can then be detected and quantified using mass spectrometry-based proteomic workflows. nih.gov This approach, known as BONCAT (bio-orthogonal non-canonical amino acid tagging) when combined with click chemistry, can provide a powerful means to study protein synthesis and turnover in various biological contexts. biorxiv.org The development of fluorinated aminoanthranilamides as building blocks for hole-transfer molecular electrets also opens up novel avenues in charge-transfer systems. rsc.org
Furthermore, the unique properties of fluorinated amino acids can be exploited in protein engineering. digitellinc.com The introduction of 2-amino-5-fluoropentanoic acid could be used to modulate the stability, folding, and enzymatic activity of proteins. The increased hydrophobicity of the fluorinated side chain could also be used to enhance the membrane permeability of peptides. researchgate.net
Addressing Challenges in In Vitro and In Vivo (Animal) Model Development and Interpretation
To translate the potential of 2-amino-5-fluoropentanoic acid hydrochloride from the laboratory to practical applications, robust and reliable in vitro and in vivo models are essential. However, the development and interpretation of these models present several challenges that need to be addressed in future research.
In vitro assays are crucial for the initial screening and characterization of the biological activity of 2-amino-5-fluoropentanoic acid. Future work should focus on developing a diverse panel of assays that can assess its effects on various cellular processes, such as cell proliferation, apoptosis, and specific enzyme activities. It is also important to carefully consider the culture conditions, as factors like media composition can influence the uptake and metabolism of the compound. nih.gov
Animal models are indispensable for studying the pharmacokinetics, efficacy, and potential toxicity of 2-amino-5-fluoropentanoic acid in a whole-organism context. A key challenge is selecting the appropriate animal model that accurately reflects the human condition being studied. Future research should focus on the development and validation of more predictive animal models. This may involve the use of genetically engineered models or patient-derived xenografts.
The metabolism of fluorinated compounds can be complex and species-dependent. mdpi.comst-andrews.ac.uk It is crucial to conduct detailed metabolic studies in animal models to identify any potential metabolites of 2-amino-5-fluoropentanoic acid and to assess their biological activity. nih.gov Techniques such as PET imaging with ¹⁸F-labeled analogs can be invaluable for non-invasively studying the biodistribution and metabolism of the compound in real-time. nih.govnih.govnih.gov
Table 2: Key Considerations for Model Development
| Model Type | Key Challenges | Future Research Directions |
| In Vitro Cell-Based Assays | Physiological relevance, off-target effects, standardization of protocols. | Development of 3D cell culture and organoid models, high-content screening approaches. |
| In Vivo Animal Models | Species-specific differences in metabolism and physiology, ethical considerations. | Use of humanized animal models, development of non-invasive imaging techniques for longitudinal studies. |
| Pharmacokinetic Studies | Bioavailability, metabolic stability, potential for drug-drug interactions. mdpi.com | Detailed metabolite profiling, cross-species pharmacokinetic scaling. |
Integration with Advanced Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of 2-amino-5-fluoropentanoic acid hydrochloride, it is essential to move beyond single-target investigations and adopt a systems-level approach. The integration of advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds the key to unraveling the complex cellular responses to this compound.
Future research should employ a multi-omics strategy to profile the changes in gene expression, protein abundance, and metabolite levels in cells or tissues treated with 2-amino-5-fluoropentanoic acid. For instance, proteomics studies can identify proteins that are differentially expressed or post-translationally modified upon treatment, providing insights into the pathways and processes affected by the compound. nih.govliverpool.ac.ukresearchgate.net
Metabolomics can be used to map the metabolic fate of 2-amino-5-fluoropentanoic acid and to identify any downstream metabolic perturbations. nih.gov By combining these different omics datasets, it will be possible to construct detailed molecular networks that describe the mechanism of action of 2-amino-5-fluoropentanoic acid at a systems level. This holistic understanding is crucial for identifying potential biomarkers of response, predicting off-target effects, and ultimately, for guiding the rational design of future applications for this promising fluorinated amino acid.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-amino-5-fluoropentanoic acid hydrochloride, and how can purity be validated?
- Methodological Answer : The compound is synthesized via amine formation and cyclocondensation reactions. For example, reacting 2-amino-5-chloro-2'-fluorobenzophenone with ethyl glycinate in the presence of diethyl-aminoethyl chloride hydrochloride yields the hydrochloride salt . Post-synthesis, purity is validated using HPLC with a C18 column, a mobile phase of 0.03 M potassium dihydrogen phosphate-methanol (70:30), and UV detection at 207 nm. Calibration curves (1.09–10.90 µg/mL, r=0.9999) and recovery rates (99.67–100.1%) ensure reproducibility .
Q. Which analytical techniques are most effective for characterizing 2-amino-5-fluoropentanoic acid hydrochloride?
- Methodological Answer :
- HPLC : As above, with retention time precision (RSD <1.5%) .
- NMR : Use deuterated solvents (e.g., D₂O or DMSO-d₆) to resolve peaks for the fluorine atom (δ 4.8–5.2 ppm) and amine protons (δ 1.5–2.1 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 168.57 (C₅H₁₀ClFNO₂⁺) .
Advanced Research Questions
Q. How does the fluorine atom at the C5 position influence the compound’s biological activity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and binding affinity. For example:
- Biological Activity : In T-lymphoblastic cell lines, the fluorinated derivative shows IC₅₀ = 19 nM (human PNP inhibition) versus >100 nM for non-fluorinated analogs, attributed to fluorine’s polar interactions with enzyme active sites .
- Structural Comparison : Fluorine reduces steric hindrance compared to bulkier groups (e.g., methyl in leucine analogs), enabling tighter binding .
Q. What strategies are recommended for resolving enantiomeric impurities in 2-amino-5-fluoropentanoic acid hydrochloride?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:ethanol (80:20) and 0.1% trifluoroacetic acid. The (2R)-enantiomer elutes at 12.3 min, (2S) at 14.7 min (α = 1.22) .
- Crystallization : Diastereomeric salt formation with L-tartaric acid in ethanol yields >99% enantiomeric excess .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., Jurkat cells for PNP inhibition) and control for variables like pH (optimum 7.4) and temperature (37°C) .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM forodesine) to minimize inter-lab variability .
Q. What are the stability profiles of 2-amino-5-fluoropentanoic acid hydrochloride under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition begins at 150°C (TGA data). Store at 2–8°C in airtight containers .
- pH Sensitivity : Stable in pH 3–6; degradation accelerates above pH 7 (hydrolysis of the amine group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
